molecular formula C24H22ClN3O5S B12343983 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl

1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl

Cat. No.: B12343983
M. Wt: 500.0 g/mol
InChI Key: WBFAUKXXTKDBSI-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines the properties of a thiourea derivative with a fluorescein moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the reaction of fluorescein isothiocyanate with 3-aminopropylamine. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes. The use of automated reactors and continuous flow systems could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can modify the fluorescein moiety.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the amino moiety.

Scientific Research Applications

    Chemistry: Used as a fluorescent probe in analytical chemistry.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.

    Medicine: Investigated for its potential in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl involves its interaction with specific molecular targets. The fluorescein moiety allows for fluorescence-based detection, while the thiourea group can interact with various biological molecules. The compound may bind to proteins, nucleic acids, or other cellular components, facilitating their visualization and study.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein Isothiocyanate: A precursor in the synthesis of the compound.

    Thiourea Derivatives: Compounds with similar thiourea moieties but different functional groups.

    Fluorescent Dyes: Other compounds with fluorescein or similar fluorescent groups.

Uniqueness

1-(3-Aminopropyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its combination of a thiourea group and a fluorescein moiety, providing both reactivity and fluorescence. This dual functionality makes it particularly useful in applications requiring both chemical reactivity and fluorescent detection.

Properties

Molecular Formula

C24H22ClN3O5S

Molecular Weight

500.0 g/mol

IUPAC Name

1-(3-aminopropyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride

InChI

InChI=1S/C24H21N3O5S.ClH/c25-8-1-9-26-23(33)27-13-2-5-17-16(10-13)22(30)32-24(17)18-6-3-14(28)11-20(18)31-21-12-15(29)4-7-19(21)24;/h2-7,10-12,28-29H,1,8-9,25H2,(H2,26,27,33);1H

InChI Key

WBFAUKXXTKDBSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl

Origin of Product

United States

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